Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside

β-Mannosylation Stereoselective glycosylation Thioglycoside donors

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside (CAS 903881-30-1) is a thioglycoside donor belonging to the 4,6-O-benzylidene-protected mannopyranosyl thioglycoside class. The compound features a 4,6-O-benzylidene acetal that conformationally constrains the pyranose ring by locking the C6–O6 bond in a trans,trans (tg) orientation, a structural element that is essential for the high β-selectivity observed in mannosylation reactions proceeding via an α-mannosyl triflate intermediate.

Molecular Formula C33H32O5S
Molecular Weight 540.7 g/mol
Cat. No. B12106796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-thiomannopyranoside
Molecular FormulaC33H32O5S
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
InChIInChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2
InChIKeyKDTRYCJSIFGZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside: A 4,6-O-Benzylidene-Protected Thiomannosyl Donor for Stereoselective β-Mannosylation


Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside (CAS 903881-30-1) is a thioglycoside donor belonging to the 4,6-O-benzylidene-protected mannopyranosyl thioglycoside class . The compound features a 4,6-O-benzylidene acetal that conformationally constrains the pyranose ring by locking the C6–O6 bond in a trans,trans (tg) orientation, a structural element that is essential for the high β-selectivity observed in mannosylation reactions proceeding via an α-mannosyl triflate intermediate [1].

Why Generic Thioglycoside Donors Cannot Replace Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside in β-Mannosylation


The 4,6-O-benzylidene acetal is not merely a protecting group; it functions as a stereoelectronic director that shifts the equilibrium of the activated intermediate toward a covalent α-mannosyl triflate, enabling SN2-like displacement to yield β-mannosides with high selectivity [1]. Thioglycoside donors lacking this conformational lock—such as per-O-benzylated mannosyl thioglycosides—produce α/β mixtures with substantially lower β-selectivity under comparable conditions [2]. Similarly, replacement of the 2,3-di-O-benzyl substituents with 2-deoxy-2-fluoro or 3-deoxy-3-fluoro analogs significantly degrades diastereoselectivity, demonstrating that both the benzylidene and the specific 2,3-di-O-benzyl pattern are functionally coupled [3].

Quantitative Differentiation Evidence: Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside vs. Comparators


β-Selectivity in Mannosylation vs. α-Selectivity in the Analogous Gluco Series

The manno-series donor (S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside; the target compound) yields β-mannosides with excellent selectivity when activated with triflic anhydride/2,6-di-tert-butyl-4-methylpyridine at −78 °C in CH₂Cl₂ and quenched with alcohols [1]. Under identical activation conditions, the analogous gluco-series donor (S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-D-glucopyranoside) exhibits inverted stereoselectivity, providing α-glucosides with high selectivity [1]. This divergent behavior—β-manno vs. α-gluco—is a direct consequence of the interplay between the 4,6-O-benzylidene conformation and the O2–C2–C3–O3 torsion angle [2].

β-Mannosylation Stereoselective glycosylation Thioglycoside donors

Anomerically Pure β-Mannopyranoside Formation in Solid-Phase Synthesis vs. Solution-Phase Per-Benzylated Donors

When S-phenyl 2,3-di-O-benzyl-α-D-thiomannopyranoside is immobilized via a 4,6-O-polystyrylborinate ester and activated with BSP/Tf₂O at −60 °C, coupling with a range of primary, secondary, and tertiary glycosyl acceptors followed by resin cleavage in aqueous acetone yields anomerically pure 2,3-di-O-benzyl-β-D-mannopyranosides in excellent yield [1]. This stands in contrast to per-O-benzylated mannosyl donors (lacking the benzylidene constraint), which under comparable activation conditions afford α/β mixtures with β-selectivity ratios typically in the range of α:β = 25:75 to 40:60, not exclusively β [2].

Solid-phase oligosaccharide synthesis β-Mannosylation Anomeric purity

Functional Requirement of 2,3-Di-O-Benzyl Substituents: Superiority Over 2-Deoxy-2-Fluoro and 3-Deoxy-3-Fluoro Analogs

The 2,3-di-O-benzyl substitution pattern is integral to achieving high β-selectivity. When either the C2–O2 or C3–O3 bond is replaced with a C–F bond (2-deoxy-2-fluoro or 3-deoxy-3-fluoro analogs), the glycosylation selectivity drops significantly [1]. Under BSP/Tf₂O preactivation, the parent 2,3-di-O-benzyl-4,6-O-benzylidene mannosyl thioglycoside yields uniformly high β-selectivity across a range of alcohol acceptors, whereas the fluorinated analogs consistently give lower β-selectivity, attributed to altered O2–C2–C3–O3 torsion angle compression [1].

Protecting group effects Fluorinated carbohydrates Diastereoselectivity

Sulfoxide Precursor Enables Single-Step Access to a Broad Scope of β-Thiomannosides vs. Multi-Step De Novo Routes

Oxidation of the target compound to its S-oxide (S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide) generates a donor that, upon activation with Tf₂O/DTBMP at −78 °C, reacts with primary, secondary, and tertiary thiols to produce β-thiomannosides in good yields and with excellent stereoselectivity [1]. Deprotection via Birch reduction or Zemplén deacetylation/hydrogenolysis provides the free β-thiomannopyranosides without anomerization [1]. This single sulfoxide precursor approach contrasts with multi-step de novo syntheses of S-linked mannosides that require separate donor preparation for each thiol acceptor.

Thioglycoside synthesis Sulfoxide glycosylation β-Thiomannopyranoside

Stereoselective β-C-Mannopyranoside Formation with 2,3-Di-O-Benzyl-4,6-O-Benzylidene-Mannosyl Donors vs. α-C-Glucopyranoside Formation with the Gluco Analog

When 2,3-di-O-benzyl-4,6-O-benzylidene-thiohexopyranoside donors (manno series; the target compound class) are activated with BSP/Tf₂O and reacted with allyl silanes, allyl stannanes, or silyl enol ethers, the mannose series selectively yields β-C-mannopyranosides, while the glucose series selectively yields α-C-glucopyranosides [1]. This parallel between C-glycoside and O-glycoside selectivity demonstrates that the stereoelectronic bias imposed by the 4,6-O-benzylidene group operates across multiple glycosylation modalities [1].

C-Glycosides β-C-Mannopyranosides Stereoelectronic effects

High-Impact Application Scenarios for Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside


Synthesis of 1,2-cis-β-Mannosidic Linkages in Oligosaccharide Assembly

The compound serves as a glycosyl donor for constructing the challenging 1,2-cis-β-mannosidic linkage found in N-linked glycoproteins, bacterial polysaccharides, and fungal cell-wall components. Preactivation with BSP/Tf₂O or the sulfoxide/Tf₂O method generates an α-mannosyl triflate that is displaced by alcohol acceptors with SN2-like inversion, yielding β-mannosides with high diastereoselectivity [1]. The benzylidene acetal is essential for this selectivity [2].

Solid-Phase Automated Oligosaccharide Synthesis on Polystyrene Resins

The compound can be immobilized via a 4,6-O-polystyrylborinate ester linkage, enabling solid-phase β-mannosylation [1]. After coupling and cleavage, anomerically pure 2,3-di-O-benzyl-β-D-mannopyranosides are obtained in excellent yield, demonstrating compatibility with automated oligosaccharide synthesizers that require high-yielding, stereoselective coupling steps on solid support [1].

Preparation of β-Thiomannoside Libraries via the Sulfoxide Method

Oxidation to the corresponding S-oxide converts the compound into a versatile donor for β-thiomannopyranoside synthesis with diverse thiol nucleophiles (primary, secondary, and tertiary) [1]. This enables the generation of S-linked mannoside libraries—compounds of interest as metabolically stable glycosidase inhibitors and as chemical probes for carbohydrate-binding proteins—from a single, commercially available precursor [1].

Stereocontrolled Synthesis of β-C-Mannopyranosides for Chemical Biology Probes

When activated with BSP/Tf₂O and treated with carbon nucleophiles (allyl silanes, allyl stannanes, silyl enol ethers), the 2,3-di-O-benzyl-4,6-O-benzylidene mannosyl donor yields β-C-mannopyranosides with high selectivity [1]. This provides access to hydrolysis-resistant C-glycosidic analogs of β-mannosides, which are valuable as stable mimics in cellular uptake studies and carbohydrate–protein interaction assays [1].

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